3-(2-Clorofenil)-1-ciclopropilprop-2-en-1-ona

Descripción general

Descripción

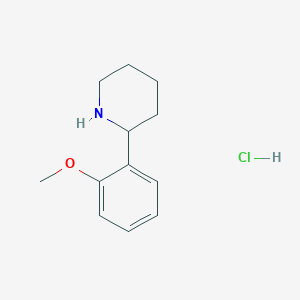

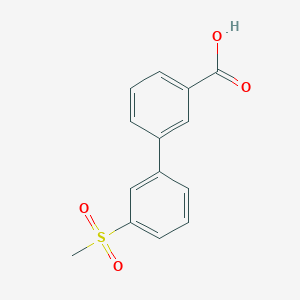

3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one is a useful research compound. Its molecular formula is C12H11ClO and its molecular weight is 206.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones farmacoterapéuticas

Las calconas, que incluyen “3-(2-Clorofenil)-1-ciclopropilprop-2-en-1-ona”, se han examinado a fondo en la literatura existente y han demostrado diversas propiedades farmacoterapéuticas . Han demostrado propiedades antibacterianas, antifúngicas, antiinflamatorias y anticancerígenas . La presencia del sistema α,β-insaturado reactivo en los anillos de la calcona mostró diferentes propiedades farmacológicas potenciales, incluida la actividad inhibitoria sobre las enzimas, anticancerígena, antiinflamatoria, antibacteriana, antifúngica, antimalárica, antiprotozoaria y antifilarial .

Eficacia antifúngica

La calcona “3-(2-clorofenil)-1-(2′-hidroxi-4′,6′-dimetoxi-fenil)prop-2-en-1-ona” demostró la mayor eficacia antifúngica contra cepas estandarizadas de Trichophyton rubrum . También inhibió los diez aislados clínicos de T. rubrum .

Actividad anticonvulsiva

Se sintetizó una nueva serie de derivados de 3-(2-clorofenil)- y 3-(3-clorofenil)-pirrolidina-2,5-diona-acetamida, que incluyen “this compound”, como posibles agentes anticonvulsivos . La sustancia más activa, 3- (2-clorofenil)-1- {2- [4- (4-fluorofenil)piperazin-1-il]-2-oxo-etil}-pirrolidina-2,5-diona, mostró valores de ED 50 y de índice protector más beneficiosos que el fármaco de referencia, el ácido valproico .

Actividad antinociceptiva

Dado que los fármacos anticonvulsivos suelen ser eficaces en el tratamiento del dolor neuropático, también se investigó la actividad antinociceptiva de dos compuestos prometedores en el modelo de formalina de dolor tónico . El mecanismo molecular de acción más probable para el compuesto más activo se basa en la interacción con los canales de sodio sensibles al voltaje neuronal (sitio 2) y los canales de calcio tipo L .

Propiedades neurotóxicas y hepatotoxicas

Los compuestos 6 y 19 también se probaron por sus propiedades neurotóxicas y hepatotoxicas y no mostraron ningún efecto citotóxico significativo .

Aplicaciones de cromatografía o espectrometría de masas

Aunque no está directamente relacionado con “this compound”, Avantor tiene los recursos para que sus aplicaciones de cromatografía o espectrometría de masas funcionen de manera eficiente y efectiva . Esto podría aplicarse potencialmente al análisis y estudio de “this compound” y sus derivados.

Mecanismo De Acción

Target of Action

Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. The specific targets of a compound depend on its chemical structure and properties .

Mode of Action

The compound might bind to its target protein and alter its function. This could inhibit or enhance the protein’s activity, leading to changes in cellular processes .

Biochemical Pathways

The compound’s interaction with its target could affect various biochemical pathways. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression .

Pharmacokinetics

After administration, the compound would be absorbed into the body, distributed to various tissues, metabolized (usually in the liver), and eventually excreted. These processes determine the compound’s bioavailability, half-life, and potential for side effects .

Result of Action

The ultimate effects of the compound depend on the processes it influences. This could range from changes in cell behavior to systemic effects on the whole organism .

Action Environment

Various environmental factors can influence the compound’s action. For example, pH and temperature can affect the compound’s stability and its interactions with target proteins. Additionally, the presence of other compounds (such as drugs or nutrients) could influence its absorption, distribution, metabolism, and excretion .

Propiedades

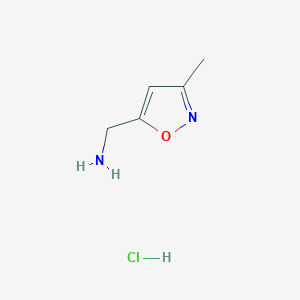

IUPAC Name |

3-(2-chlorophenyl)-1-cyclopropylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO/c13-11-4-2-1-3-9(11)7-8-12(14)10-5-6-10/h1-4,7-8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWHQTRJTXBIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C=CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738512 | |

| Record name | 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928264-57-7 | |

| Record name | 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethyl}amine hydrochloride](/img/structure/B1493860.png)

![[2-(3-Benzyl-1H-1,2,4-triazol-5-yl)ethyl]aminehydrochloride](/img/structure/B1493869.png)